2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine, is a derivative of the 2,3,4,5-tetrahydro-1H-3-benzazepine class. These compounds are of significant interest due to their potential pharmacological properties and their use as intermediates in the synthesis of various therapeutic agents .
Synthesis Analysis
The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepines can be achieved through various methods. One approach involves the oxidative cleavage and reductive amination strategies starting from benzonorbornadiene, yielding the desired product in moderate to good overall yield . Another method utilizes a tandem Michael addition and Pd-catalyzed cyclization to afford an intermediate, which upon further reactions, yields the benzazepine . Additionally, photochemical reactions and domino processes have been employed to synthesize novel hexacyclic benzazepine derivatives .
Molecular Structure Analysis
The molecular structure of benzazepine derivatives is characterized by spectroscopic methods and X-ray analysis. The hexacyclic benzazepine derivative mentioned in one study represents the first example of a complex skeleton, showcasing the diversity of structures achievable within this class of compounds .
Chemical Reactions Analysis
Chemical reactions involving 2,3,4,5-tetrahydro-1H-3-benzazepines include nitration, which yields nitro derivatives that can be further transformed using classical procedures . Cyclization reactions are also common, as seen in the synthesis of various benzazepine derivatives, which can involve intramolecular Friedel–Crafts alkylation or Heck cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,4,5-tetrahydro-1H-3-benzazepines are influenced by their molecular structure and substituents. For instance, the introduction of nitro groups and trifluoroacetyl groups can significantly alter the compound's reactivity and physical properties . The presence of substituents like methoxy and methylenedioxy groups can also affect the compound's chemical behavior and potential pharmacological activity .
Aplicaciones Científicas De Investigación
Chemistry and Biological Activity of 3-Benzazepines
Research on 3-benzazepines, a related chemical family, reveals significant biological activities that include cytotoxicity against leukemia cells, radical production, and interactions with DNA and P-glycoprotein efflux pumps. These properties suggest their potential in developing cancer treatments and understanding cellular mechanisms (Kawase, Saito, & Motohashi, 2000).
1,5-Benzoxazepines as Pharmacological Scaffolds
The 1,5-benzoxazepine derivatives have been identified for their pharmacological properties, including anticancer, antibacterial, and antifungal activities. These compounds' ability to interact with G-protein-coupled receptors highlights their potential as bases for drugs targeting neurological disorders like Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021).
Synthetic Utilities of Benzodiazepines
The synthesis and biological applications of benzodiazepines, closely related to the query compound, indicate their widespread use in treating anxiety, depression, and other conditions. This research underlines the importance of heterocyclic compounds in developing new medications, suggesting a potential research application for novel compounds like 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine (Ibrahim, 2011).
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, including triazoles and quinoxalines, have been extensively studied for their antimicrobial, antifungal, anticancer, and antiviral activities. The versatility of these compounds in drug development suggests potential research applications for similarly structured compounds in discovering new therapeutic agents (Verma, Sinha, & Bansal, 2019).
Propiedades
IUPAC Name |
1-(4,5-dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O5/c14-13(15,16)12(20)17-4-6-1-7(5-17)9-3-11(19(23)24)10(18(21)22)2-8(6)9/h2-3,6-7H,1,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTXJBWOCIFUMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-])C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619029 |
Source
|
Record name | 1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methano-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine | |
CAS RN |
230615-59-5 |
Source
|
Record name | 1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methano-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4,5-Dinitro-10-aza-tricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoro-ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.